molecular formula C4H8O3 B1210758 (S)-3-hydroxyisobutyric acid CAS No. 26543-05-5

(S)-3-hydroxyisobutyric acid

Cat. No.: B1210758
CAS No.: 26543-05-5
M. Wt: 104.10 g/mol
InChI Key: DBXBTMSZEOQQDU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-hydroxyisobutyric acid is a 3-hydroxyisobutyric acid. It is a conjugate acid of a (S)-3-hydroxyisobutyrate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Caenorhabditis elegans with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(2S)-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331534
Record name (2S)-3-Hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26543-05-5
Record name 3-Hydroxyisobutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYISOBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-hydroxyisobutyric acid
Reactant of Route 2
(S)-3-hydroxyisobutyric acid
Reactant of Route 3
(S)-3-hydroxyisobutyric acid
Reactant of Route 4
Reactant of Route 4
(S)-3-hydroxyisobutyric acid
Reactant of Route 5
Reactant of Route 5
(S)-3-hydroxyisobutyric acid
Reactant of Route 6
(S)-3-hydroxyisobutyric acid
Customer
Q & A

Q1: How is (S)-3-hydroxyisobutyric acid produced in the body?

A1: this compound is a product of isobutyric acid metabolism. Research using deuterium-labeled isobutyric acid in rats revealed that the (2-pro-S)methyl group of isobutyric acid is stereospecifically dehydrogenated, followed by hydration to yield (S)-(+)-3-hydroxyisobutyric acid. [, ] This pathway highlights the stereospecific nature of the enzymatic reactions involved.

Q2: Can this compound be produced from other metabolic sources?

A2: Yes, studies have shown that this compound can also be formed from the breakdown of thymine. [] Interestingly, this pathway leads to the formation of the R-enantiomer of 3-hydroxyisobutyric acid, which then undergoes conversion to the S-enantiomer through the interconversion of methylmalonic semialdehydes. This demonstrates the interconnectedness of metabolic pathways and the existence of enantiomeric interconversion mechanisms in vivo.

Q3: How can the different stereoisomers of 3-hydroxyisobutyric acid be distinguished?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for analyzing the stereoisomers of 3-hydroxyisobutyric acid. [] This technique allows for the separation and identification of different isomers based on their mass-to-charge ratios and retention times, enabling researchers to study the specific metabolic fate of each isomer.

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A4: Yes, recent research has explored the potential of this compound as a biomarker for Henoch-Schonlein purpura nephritis (HSPN) in children. [] This study identified this compound, along with p-Cresol sulfate and 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid, as potential metabolic markers associated with the progression of Henoch-Schonlein purpura (HSP) to HSPN. This finding suggests that altered metabolism of isobutyric acid may be involved in the pathogenesis of HSPN, warranting further investigation.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on elucidating the specific enzymes involved in the stereospecific metabolism of isobutyric acid to this compound. Furthermore, investigating the role of this compound and related metabolites in the development and progression of HSPN could lead to new diagnostic and therapeutic strategies for this disease. Additionally, exploring alternative sustainable production methods for this compound, such as using engineered microorganisms [], could pave the way for its broader application in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.